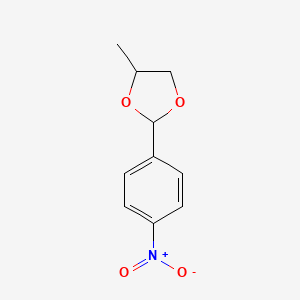

4-Methyl-2-(4-nitrophenyl)-1,3-dioxolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

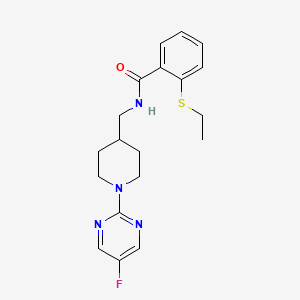

The compound “4-Methyl-2-(4-nitrophenyl)-1,3-dioxolane” is a complex organic molecule. It likely contains a dioxolane group, which is a type of acetal, a functional group that consists of two alkoxy groups bridging two carbons . The molecule also contains a nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached, and a methyl group (-CH3) .

Applications De Recherche Scientifique

Polymer Chemistry and Degradability

4-Methyl-2-(4-nitrophenyl)-1,3-dioxolane has been studied for its utility in polymer chemistry, particularly in the synthesis of degradable polymers. (Delplace et al., 2013) explored the copolymerization of cyclic ketene acetals, including 2-methylene-4-phenyl-1,3-dioxolane, with oligo(ethylene glycol) methyl ether methacrylate to prepare degradable PEG-based copolymers. These copolymers demonstrated nearly complete hydrolytic degradation, indicating their potential in biomedical applications due to their non-cytotoxic nature.

Controlled Polymerization

The compound has also been identified as a controlling comonomer for nitroxide-mediated polymerization (NMP) to produce well-defined, degradable polymers. (Johanna Tran et al., 2016) reported its efficacy in controlling the NMP of methyl methacrylate, yielding PMMA-rich copolymers with tunable degradability. This illustrates its role in synthesizing polymers with specific properties for varied applications.

Optical Storage and Material Science

In the realm of materials science, this compound derivatives have been investigated for their applications in optical storage. (X. Meng et al., 1996) synthesized and studied copolymers for their photoinduced birefringence, demonstrating potential in reversible optical storage through cooperative motion of polar side groups in amorphous polymers.

Organic Synthesis and Catalysis

Furthermore, the compound's derivatives have been used in organic synthesis, particularly in Suzuki cross-coupling reactions. (Xiaohong Bei et al., 1999) investigated the use of related P,O-ligands for palladium/ligand-catalyzed Suzuki reactions, showing the compound's relevance in facilitating the synthesis of biaryl products through efficient catalysis.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-2-(4-nitrophenyl)-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7-6-14-10(15-7)8-2-4-9(5-3-8)11(12)13/h2-5,7,10H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNXNKYDMUJERW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2713008.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-ethoxyethanone](/img/structure/B2713011.png)

![4-Methyl-2-{3-[1-(methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B2713014.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2713015.png)

![N-(pyridin-3-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2713018.png)